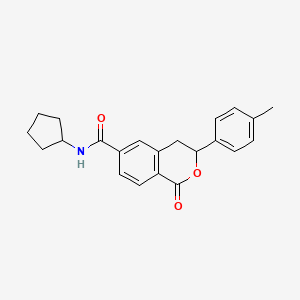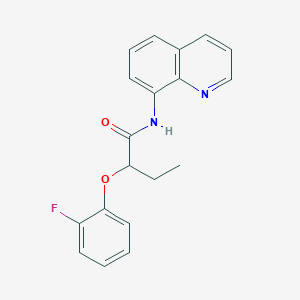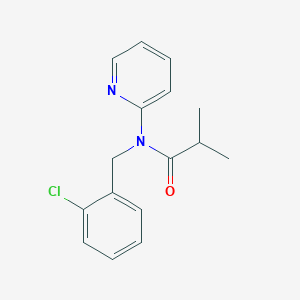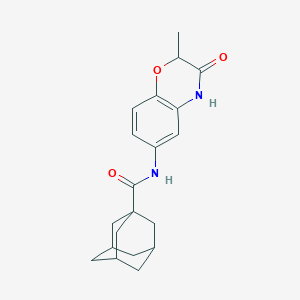![molecular formula C22H24N2O3S B11326046 6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326046.png)
6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
合成路线和反应条件
6-乙基-4-氧代-N-[2-(吡咯烷-1-基)-2-(噻吩-2-基)乙基]-4H-色烯-2-甲酰胺的合成通常涉及多个步骤:
色烯核心形成: 色烯核心可以通过环化反应合成,该反应涉及合适的先驱体,例如水杨醛衍生物,在酸性或碱性条件下进行。
乙基的引入: 乙基可以通过使用合适的烷基卤化物的烷基化反应引入。
吡咯烷环的连接: 吡咯烷环可以通过亲核取代反应连接,其中吡咯烷衍生物与合适的亲电试剂反应。
噻吩环的引入: 噻吩环可以通过交叉偶联反应引入,例如使用噻吩硼酸或锡烷的 Suzuki 或 Stille 偶联。
酰胺基团的形成: 酰胺基团可以通过酰胺化反应形成,其中胺与羧酸衍生物反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。 这可能包括使用先进技术,例如流动化学,它允许连续生产并更好地控制反应条件。
化学反应分析
反应类型
6-乙基-4-氧代-N-[2-(吡咯烷-1-基)-2-(噻吩-2-基)乙基]-4H-色烯-2-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)氧化,导致形成氧化衍生物。
还原: 还原反应可以使用还原剂(例如氢化锂铝或硼氢化钠)进行,导致形成化合物的还原形式。
取代: 该化合物可以根据存在的官能团进行亲核或亲电取代反应。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂在酸性或碱性条件下。
还原: 氢化锂铝、硼氢化钠和其他还原剂在无水条件下。
取代: 亲核试剂或亲电试剂在适当条件下,例如在催化剂存在下或回流下。
主要形成的产物
这些反应形成的主要产物将取决于所使用的具体反应条件和试剂。 例如,氧化可能导致形成羧酸或酮,而还原可能产生醇或胺。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的构建块,特别是在开发新的色烯衍生物方面。
生物学: 它可能用于涉及酶抑制、受体结合和其他生化测定的研究。
医学: 该化合物的独特结构使其成为药物开发的候选药物,特别是在抗炎、抗癌和抗菌研究领域。
工业: 由于其化学稳定性和反应性,它可用于开发新型材料,例如聚合物和涂料。
作用机理
6-乙基-4-氧代-N-[2-(吡咯烷-1-基)-2-(噻吩-2-基)乙基]-4H-色烯-2-甲酰胺的作用机制可能涉及与特定分子靶标的相互作用,例如酶或受体。 该化合物的各种官能团使其能够与这些靶标结合并调节其活性。 例如,吡咯烷环可能与酶活性位点相互作用,而噻吩环可能通过 π-π 相互作用增强结合亲和力。
作用机制
The mechanism of action of 6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets and modulate their activity. For example, the pyrrolidine ring may interact with enzyme active sites, while the thiophene ring may enhance binding affinity through π-π interactions.
相似化合物的比较
类似化合物
4H-色烯-2-甲酰胺衍生物: 这些化合物共享色烯核心和酰胺基团,但可能具有不同的取代基。
含吡咯烷的化合物: 这些化合物具有吡咯烷环,并且可能具有类似的生物活性。
含噻吩的化合物: 这些化合物包含噻吩环,并且常用于药物化学。
独特性
6-乙基-4-氧代-N-[2-(吡咯烷-1-基)-2-(噻吩-2-基)乙基]-4H-色烯-2-甲酰胺由于其官能团的组合而具有独特性,这些官能团赋予其独特的化学和生物特性。 吡咯烷环和噻吩环的存在以及色烯核心,允许与分子靶标进行广泛的相互作用,使其成为各种应用的多功能化合物。
属性
分子式 |
C22H24N2O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
6-ethyl-4-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-2-15-7-8-19-16(12-15)18(25)13-20(27-19)22(26)23-14-17(21-6-5-11-28-21)24-9-3-4-10-24/h5-8,11-13,17H,2-4,9-10,14H2,1H3,(H,23,26) |
InChI 键 |
LBDFHXWIUDJIFB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325986.png)
![2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325997.png)
![2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11326000.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B11326002.png)

![1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B11326014.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11326023.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11326033.png)


![2-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11326044.png)

